ethyl 2,5-difluoro-3-iodobenzoate
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Overview
Description
Ethyl 2,5-difluoro-3-iodobenzoate is an organic compound that belongs to the class of halogenated aromatic esters It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-difluoro-3-iodobenzoate typically involves the halogenation of a benzoate ester. One common method is the iodination of ethyl 2,5-difluorobenzoate using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-difluoro-3-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of difluorobenzoate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions include substituted benzoates, carboxylic acids, and reduced benzoate derivatives. These products have various applications in organic synthesis and pharmaceutical research .
Scientific Research Applications
Ethyl 2,5-difluoro-3-iodobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,5-difluoro-3-iodobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways. The presence of halogen atoms enhances its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-iodobenzoate: Similar in structure but lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Ethyl 2,6-difluoro-3-iodobenzoate: Similar but with different fluorine atom positions, leading to variations in reactivity and applications.
Uniqueness
Ethyl 2,5-difluoro-3-iodobenzoate is unique due to the specific positioning of the fluorine and iodine atoms, which imparts distinct chemical properties. This unique structure allows for selective reactions and interactions that are not possible with other similar compounds .
Properties
CAS No. |
1500860-15-0 |
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Molecular Formula |
C9H7F2IO2 |
Molecular Weight |
312.05 g/mol |
IUPAC Name |
ethyl 2,5-difluoro-3-iodobenzoate |
InChI |
InChI=1S/C9H7F2IO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2H2,1H3 |
InChI Key |
KOOXAKMAYFISKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)I)F |
Purity |
95 |
Origin of Product |
United States |
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